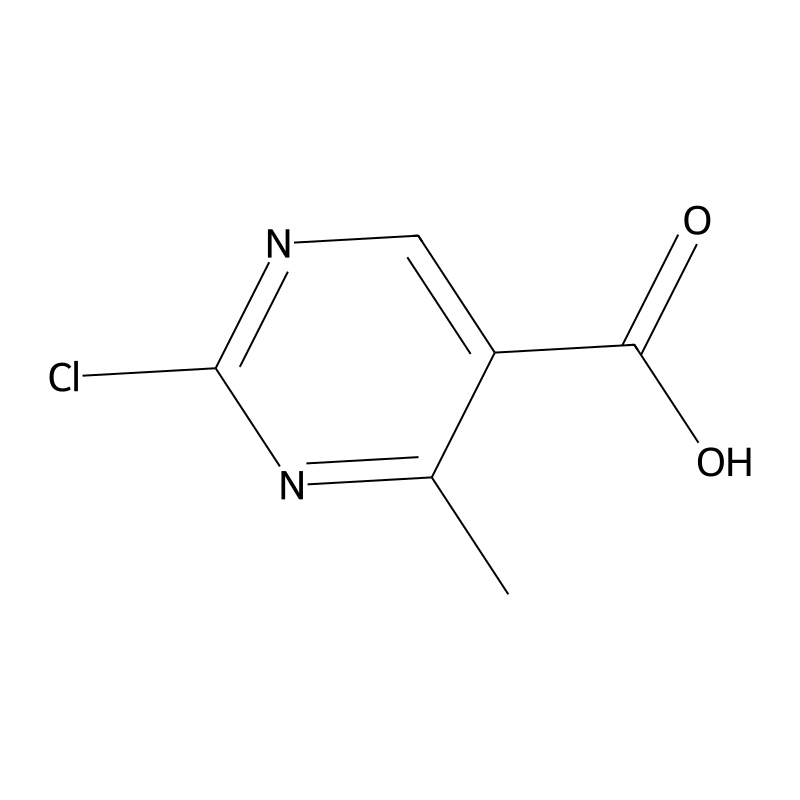

2-Chloro-4-methylpyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4) is a highly functionalized heterocyclic intermediate utilized extensively in pharmaceutical and agrochemical synthesis. It features a reactive C2-chloride primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, a C5-carboxylic acid ready for immediate amide or ester formation, and a C4-methyl group that provides critical steric influence [1]. In industrial procurement, this specific compound is prioritized over simpler pyrimidines because its orthogonal reactivity profile allows for predictable, sequential functionalization without the need for complex protecting group strategies [2].

Procurement Fit

Replacing 2-Chloro-4-methylpyrimidine-5-carboxylic acid with common analogs introduces significant process liabilities. Substituting with 2,4-dichloropyrimidine-5-carboxylic acid leads to competitive nucleophilic attack at both the C2 and C4 positions during SNAr reactions, generating isomeric mixtures that require resource-intensive chromatographic separation and lower the yield of the desired C2-adduct [1]. Alternatively, procuring the ester form (ethyl 2-chloro-4-methylpyrimidine-5-carboxylate) forces manufacturers to perform an additional basic hydrolysis step, which adds processing time, decreases overall linear yield, and risks degrading base-sensitive moieties [2]. Furthermore, omitting the C4-methyl group by using 2-chloropyrimidine-5-carboxylic acid removes the steric hindrance necessary to lock the C5-carboxamide into the non-planar conformation required for specific protein target binding [3].

Substitution Risk

C2-Regioselectivity via C4-Methyl Blocking

When subjected to nucleophilic aromatic substitution with amines, 2-Chloro-4-methylpyrimidine-5-carboxylic acid derivatives yield exclusively the C2-substituted product due to the permanent blocking of the C4 position by the methyl group. In contrast, using 2,4-dichloropyrimidine-5-carboxylic acid as a baseline comparator typically results in a mixed substitution profile (often a ~60:40 to 70:30 ratio of C4 to C2 substitution), necessitating complex purification and reducing the isolated yield of the target C2-isomer by over 40% [1].

| Evidence Dimension | Isomeric purity of SNAr product |

| Target Compound Data | >95% C2-substitution (single isomer) |

| Comparator Or Baseline | 2,4-Dichloropyrimidine-5-carboxylic acid (~60:40 C4:C2 isomeric mixture) |

| Quantified Difference | Elimination of C4-isomer byproduct, improving effective yield by >40% |

| Conditions | Standard SNAr conditions with primary/secondary amines |

Eliminating the formation of regioisomers bypasses costly chromatographic purification steps, streamlining scalable manufacturing.

Synthetic Step Reduction vs. Ester Precursor

Procuring the free carboxylic acid (CAS 188781-10-4) allows for direct conversion to the acid chloride (e.g., using oxalyl chloride/DMF) or direct amide coupling (using HATU/DIPEA), routinely achieving >80% yields of the resulting carboxamide[1]. Procuring the comparator, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, requires a preliminary saponification step (NaOH in THF/H2O for 3 hours), which typically proceeds with a 67-80% yield [2].

| Evidence Dimension | Linear steps and cumulative yield to C5-amide |

| Target Compound Data | 1 step, >80% yield |

| Comparator Or Baseline | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (2 steps, ~55-65% cumulative yield) |

| Quantified Difference | Reduction of 1 synthetic step and ~15-25% increase in cumulative yield |

| Conditions | Amide coupling via acid chloride or HATU activation |

Procuring the free acid directly streamlines combinatorial library synthesis and improves overall throughput by removing a time-consuming deprotection bottleneck.

Conformational Locking for Target Affinity

The C4-methyl group in 2-Chloro-4-methylpyrimidine-5-carboxylic acid provides critical steric bulk that forces the adjacent C5-carboxamide group out of coplanarity with the pyrimidine ring. Compared to the unmethylated baseline (2-chloropyrimidine-5-carboxylic acid), this steric clash restricts the rotational degrees of freedom of the amide bond [1]. This specific conformational locking is a documented requirement for achieving high-affinity binding in tight hydrophobic protein pockets, such as those targeted by XPO1 and NF-κB/AP-1 inhibitors [2].

| Evidence Dimension | Amide dihedral angle and rotational freedom |

| Target Compound Data | Restricted rotation (non-planar conformation induced by C4-methyl) |

| Comparator Or Baseline | 2-Chloropyrimidine-5-carboxylic acid (planar, freely rotating amide) |

| Quantified Difference | Significant reduction in conformational entropy upon binding |

| Conditions | SAR studies of pyrimidine-5-carboxamide derivatives |

For medicinal chemists, this structural feature ensures the correct 3D vector for the C5-substituent to engage specific protein targets.

Chemoselective Sequential Functionalization

2-Chloro-4-methylpyrimidine-5-carboxylic acid supports highly chemoselective, sequential functionalization. Quantitative conversion of the C5-carboxylic acid to an amide (via oxalyl chloride at room temperature) leaves the C2-chloride completely intact [1]. Subsequently, the C2-chloride can be displaced via SNAr with anilines or aliphatic amines under mild basic conditions (e.g., Na2CO3 in DMF at room temp to 60°C) with >85% conversion [2]. A baseline compound lacking the electron-withdrawing C5-carboxylic acid/amide would require significantly harsher conditions (e.g., >100°C or transition metal catalysis) to achieve C2-substitution.

| Evidence Dimension | Conditions required for C2-SNAr |

| Target Compound Data | Mild conditions (Room temp to 60°C, Na2CO3) |

| Comparator Or Baseline | Unactivated 2-chloropyrimidines (>100°C or Pd-catalysis required) |

| Quantified Difference | Reduction in reaction temperature by >40°C, avoiding degradation of sensitive functional groups |

| Conditions | Sequential C5-amidation followed by C2-SNAr |

This orthogonal reactivity profile makes the compound a highly predictable core scaffold for automated or parallel combinatorial library synthesis.

Kinase and Transcription Factor Inhibitor Synthesis

The fixed non-planar conformation induced by the C4-methyl group makes this compound the preferred starting material for assembling NF-κB, AP-1, and XPO1 inhibitors where precise spatial orientation of the C5-amide is required for target engagement [1].

High-Throughput Combinatorial Library Generation

Procuring the free acid allows for immediate, step-economical activation and coupling, followed by mild C2-SNAr diversification, enabling rapid synthesis of 2,4,5-trisubstituted pyrimidine libraries without complex protection/deprotection schemes [2].

Scalable Process Manufacturing of Pyrimidine APIs

The absolute regioselectivity provided by the C4-methyl blocking group ensures that scale-up campaigns do not suffer from the yield-limiting isomeric mixtures associated with dichlorinated precursors, streamlining downstream purification [3].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types